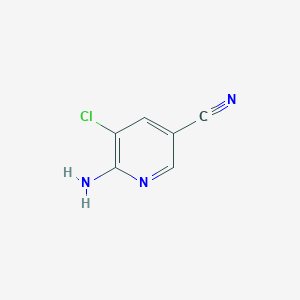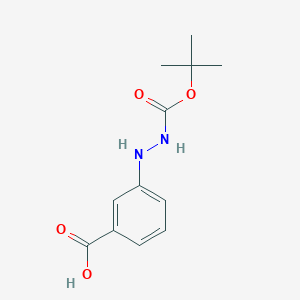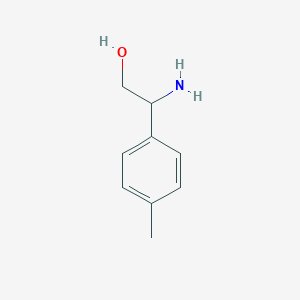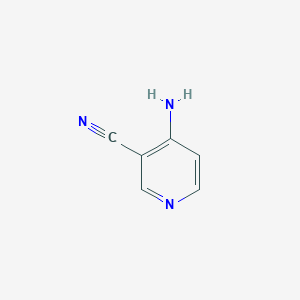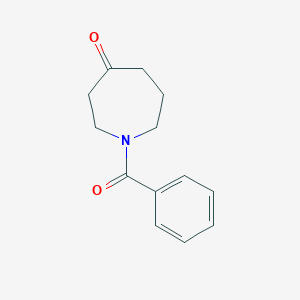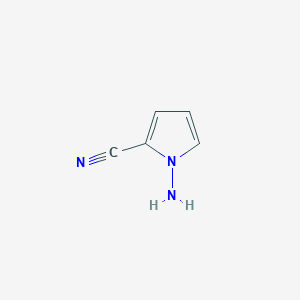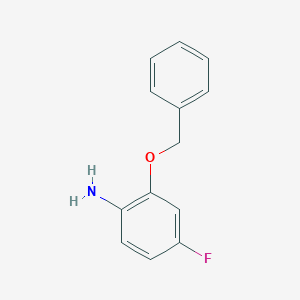![molecular formula C12H16N2O3 B112060 Benzyl N-[(dimethylcarbamoyl)methyl]carbamate CAS No. 167303-60-8](/img/structure/B112060.png)
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl N-[(dimethylcarbamoyl)methyl]carbamate” is an organic compound with the molecular formula C12H16N2O3 . It can be viewed as the ester of carbamic acid and benzyl alcohol . The compound is a white solid that is soluble in organic solvents and moderately soluble in water .
Synthesis Analysis
The synthesis of carbamates, such as “Benzyl N-[(dimethylcarbamoyl)methyl]carbamate”, involves amination or rearrangement . One of the most common methods is the use of a copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Molecular Structure Analysis
The InChI code for “Benzyl N-[(dimethylcarbamoyl)methyl]carbamate” is 1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) . This indicates the arrangement of atoms and bonds in the molecule.
Physical And Chemical Properties Analysis
“Benzyl N-[(dimethylcarbamoyl)methyl]carbamate” is a solid at room temperature . Its molecular weight is 236.27 Da . It is soluble in organic solvents and moderately soluble in water .
Scientific Research Applications
Chemical Synthesis
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate could be used as a reagent in the synthesis of other complex organic compounds . Its unique structure might make it useful in the creation of new pharmaceuticals or materials.
Protecting Groups in Organic Chemistry
Compounds similar to Benzyl N-[(dimethylcarbamoyl)methyl]carbamate are often used as protecting groups in organic chemistry . They can protect functional groups from unwanted reactions during synthesis, and can be removed when no longer needed.
Safety and Hazards
properties
IUPAC Name |
benzyl N-[2-(dimethylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-14(2)11(15)8-13-12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXKXNUETNSWGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(dimethylcarbamoyl)methyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

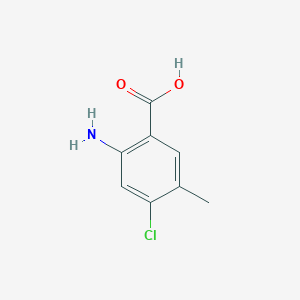
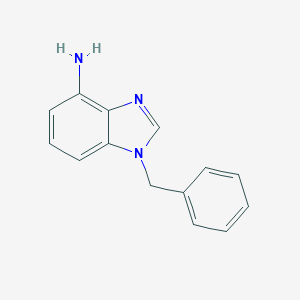

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)
